
2-Octen-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octen-3-ol is an organic compound with the molecular formula C8H16O. It is a secondary alcohol and an unsaturated compound, characterized by the presence of a double bond between the second and third carbon atoms. This compound is known for its distinctive odor and is often found in various natural sources, including plants and fungi.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Octen-3-ol can be synthesized through several methods. One common synthetic route involves the reduction of 2-octen-3-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of 2-octenal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The reaction is efficient and yields high purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Octen-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-octen-3-one using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 2-octanol using reducing agents such as NaBH4 or LiAlH4.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 2-Octen-3-one.
Reduction: 2-Octanol.
Substitution: 2-Octen-3-yl chloride.
Applications De Recherche Scientifique
2-Octen-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in plant and fungal metabolism. It is also investigated for its antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: this compound is used in the fragrance and flavor industry due to its pleasant odor. It is also employed in the production of insect attractants and repellents.
Mécanisme D'action
The mechanism of action of 2-Octen-3-ol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing cellular processes such as gene expression and enzyme activity. The compound’s antimicrobial activity is attributed to its ability to disrupt cell membranes and interfere with metabolic pathways in microorganisms.
Comparaison Avec Des Composés Similaires
2-Octen-3-ol can be compared with other similar compounds, such as:
1-Octen-3-ol:
2-Octen-1-ol: This compound has the hydroxyl group at the first carbon instead of the third.
3-Octen-2-ol: The double bond is between the third and fourth carbon atoms, and the hydroxyl group is at the second carbon.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
188953-20-0 |
|---|---|
Formule moléculaire |
C8H16O |
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
oct-2-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h4,9H,3,5-7H2,1-2H3 |
Clé InChI |
UIRVMCAAPSEQTC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


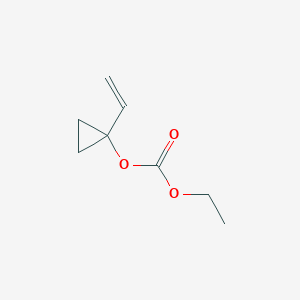

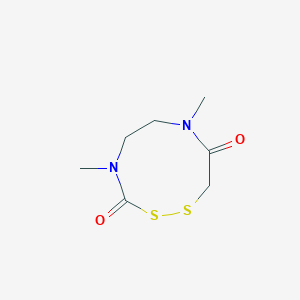
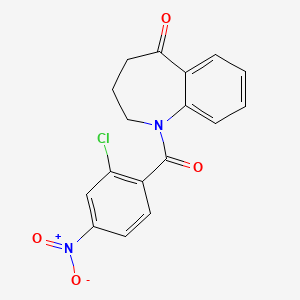


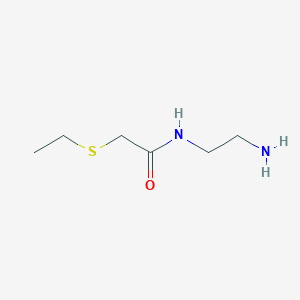

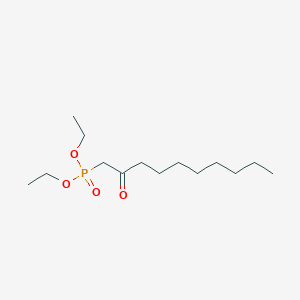


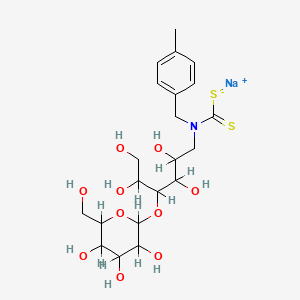
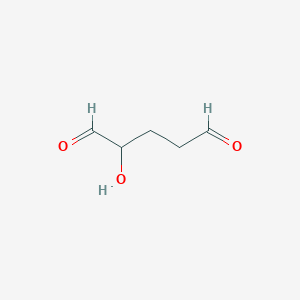
![1-Butanol, 3-methyl-2-[[(1S)-1-phenyl-3-butenyl]amino]-, (2S)-](/img/structure/B14267540.png)
